

# Application Notes and Protocols: JNJ-26070109 Formulation with Sesame Oil

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-26070109 |           |
| Cat. No.:            | B15615440    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

JNJ-26070109 is a potent, selective, and orally bioavailable competitive antagonist of the cholecystokinin 2 (CCK2) receptor.[1][2] It has been investigated for its potential therapeutic effects in conditions characterized by excessive gastric acid secretion, such as gastroesophageal reflux disease (GORD).[3][4] The mechanism of action involves the inhibition of gastrin-stimulated acid secretion from parietal cells in the stomach. Preclinical studies have demonstrated its efficacy in reducing basal and pentagastrin-stimulated gastric acid secretion.

Due to its lipophilic nature and poor water solubility, **JNJ-26070109** presents a formulation challenge. Sesame oil, a biocompatible and widely used pharmaceutical excipient, serves as an effective vehicle for the oral administration of such compounds.[5][6] It enhances the solubility and bioavailability of lipophilic drugs. This document provides detailed application notes and protocols for the formulation of **JNJ-26070109** in sesame oil for research and preclinical development.

## Data Presentation Physicochemical Properties of JNJ-26070109



| Property                        | Value           | Species | Reference      |
|---------------------------------|-----------------|---------|----------------|
| Molecular Formula               | C23H17BrF2N4O3S | N/A     | MedChemExpress |
| Molecular Weight                | 547.37 g/mol    | N/A     | MedChemExpress |
| pKi                             | 8.49 ± 0.13     | Human   | [1][2]         |
| 7.99 ± 0.08                     | Rat             | [1][2]  |                |
| 7.70 ± 0.14                     | Dog             | [1][2]  | _              |
| pKB (Calcium<br>Mobilization)   | 8.53 ± 0.05     | Human   | [2]            |
| pKB (Gastric Acid<br>Secretion) | 8.19 ± 0.13     | Mouse   | [2]            |
| Oral Bioavailability<br>(%F)    | 73 ± 16 %       | Rat     | [1][2]         |
| 92 ± 12 %                       | Dog             | [1][2]  |                |
| Half-life (t½)                  | 1.8 ± 0.3 hours | Rat     | [1][2]         |
| 1.2 ± 0.1 hours                 | Dog             | [1][2]  |                |
| Oral EC50                       | 1.5 μΜ          | Rat     | [1][2]         |
| 0.26 μΜ                         | Dog             | [1][2]  |                |

### **Specifications of Pharmaceutical Grade Sesame Oil**



| Parameter      | Specification                                                         | Rationale                                                               | Reference |
|----------------|-----------------------------------------------------------------------|-------------------------------------------------------------------------|-----------|
| Source         | Ripe seeds of<br>Sesamum indicum L.                                   | Ensures consistency and quality of raw material.                        | [7][8]    |
| Grade          | USP/NF, Ph. Eur.                                                      | Meets global pharmacopeial standards for purity and safety.             | [9]       |
| Appearance     | Clear, light yellow,<br>almost colorless liquid                       | Indicates a high degree of refining and removal of impurities.          | [7][8]    |
| Solubility     | Practically insoluble in ethanol (96%); miscible with light petroleum | Defines solvent compatibility.                                          | [8]       |
| Iodine Value   | Specific, controlled level                                            | Ensures predictable oxidation behavior and stability.                   | [9]       |
| Acid Value     | Low                                                                   | Minimizes potential for API degradation.                                | [9]       |
| Peroxide Value | Low                                                                   | Indicates minimal oxidation, enhancing stability of the formulation.    | [6]       |
| Manufacturing  | GMP or GMP-like<br>quality systems                                    | Ensures batch-to-<br>batch consistency and<br>regulatory<br>compliance. | [9]       |

# Signaling Pathway and Experimental Workflow Mechanism of Action of JNJ-26070109



#### Methodological & Application

Check Availability & Pricing

The following diagram illustrates the signaling pathway inhibited by **JNJ-26070109**. Gastrin, released from G-cells, normally binds to the CCK2 receptor on enterochromaffin-like (ECL) cells, stimulating histamine release. Histamine then acts on H2 receptors on parietal cells to stimulate acid secretion. **JNJ-26070109** competitively antagonizes the CCK2 receptor, blocking this cascade.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ-26070109 [(R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide]: a novel, potent, and selective cholecystokinin 2 receptor antagonist with good oral bioavailability PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. crodapharma.com [crodapharma.com]
- 7. handafc.com [handafc.com]
- 8. heessoils.com [heessoils.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- To cite this document: BenchChem. [Application Notes and Protocols: JNJ-26070109 Formulation with Sesame Oil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615440#jnj-26070109-formulation-with-sesame-oil]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com